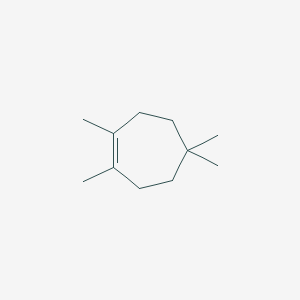
1,1-Dimethyl-2-methylidenesiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-methylidenesiletane is an organosilicon compound characterized by a unique structure that includes a silicon atom bonded to a carbon atom with a double bond and two methyl groups
Preparation Methods
The synthesis of 1,1-Dimethyl-2-methylidenesiletane typically involves the reaction of appropriate silicon-containing precursors under specific conditions. One common method involves the reaction of dimethylchlorosilane with a suitable alkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and output.
Chemical Reactions Analysis
1,1-Dimethyl-2-methylidenesiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The compound can undergo substitution reactions where the silicon atom is replaced by other functional groups, often using reagents like halogens or organometallic compounds.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple bonds.
Common reagents and conditions for these reactions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include silanols, siloxanes, silanes, and various substituted derivatives.
Scientific Research Applications
1,1-Dimethyl-2-methylidenesiletane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-2-methylidenesiletane exerts its effects involves interactions at the molecular level. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, which can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
1,1-Dimethyl-2-methylidenesiletane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Dimethylsilanes: These compounds have two methyl groups and a hydrogen atom attached to the silicon, offering different reactivity and applications.
Siloxanes: These compounds contain silicon-oxygen bonds and are widely used in the production of silicone materials.
Properties
CAS No. |
94426-42-3 |
|---|---|
Molecular Formula |
C6H12Si |
Molecular Weight |
112.24 g/mol |
IUPAC Name |
1,1-dimethyl-2-methylidenesiletane |
InChI |
InChI=1S/C6H12Si/c1-6-4-5-7(6,2)3/h1,4-5H2,2-3H3 |
InChI Key |
ZKVDIJHDDAFTAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


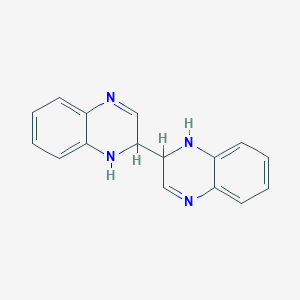
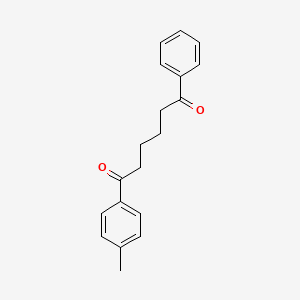
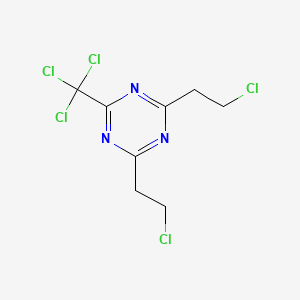
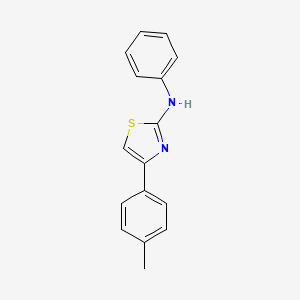
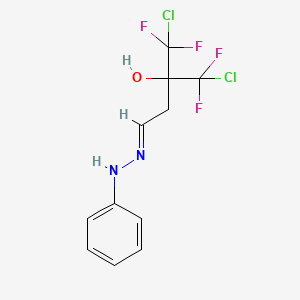
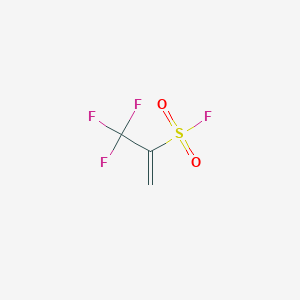
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
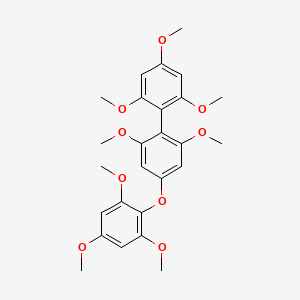
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
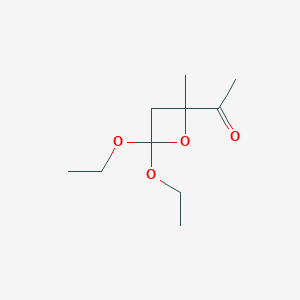
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

